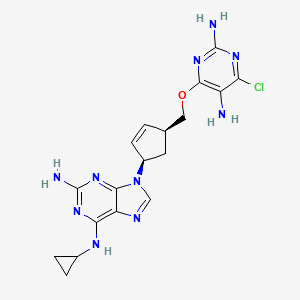

o-Pyrimidine derivative abacavir

Vue d'ensemble

Description

The compound o-Pyrimidine derivative abacavir is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. It is a synthetic carbocyclic nucleoside with a unique structure that includes a pyrimidine ring. This compound is known for its antiviral properties and is a key component in antiretroviral therapy.

Méthodes De Préparation

The synthesis of o-Pyrimidine derivative abacavir involves several steps. One common method starts with a di-halo aminopyrimidine, which is reacted with a suitable aminoalcohol to form an intermediate compound. This intermediate is then cyclized and the chlorine atom is displaced with cyclopropylamine to yield abacavir . Industrial production methods often involve biocatalytic routes, which offer mild, highly selective, and environmentally benign synthetic strategies .

Analyse Des Réactions Chimiques

o-Pyrimidine derivative abacavir undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can result in various substituted pyrimidine compounds .

Applications De Recherche Scientifique

o-Pyrimidine derivative abacavir has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is a crucial component in the treatment of HIV, as it inhibits the reverse transcriptase enzyme, preventing the replication of the virus . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral drugs .

Mécanisme D'action

The mechanism of action of o-Pyrimidine derivative abacavir involves its conversion to carbovir triphosphate, which competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and replication of the virus . This compound targets the reverse transcriptase enzyme, which is essential for the replication of HIV.

Comparaison Avec Des Composés Similaires

o-Pyrimidine derivative abacavir is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other nucleoside reverse transcriptase inhibitors such as zidovudine and lamivudine. abacavir is distinguished by its higher potency and unique resistance profile . Other similar compounds include carbovir and t-Butyl derivative abacavir, which share structural similarities but differ in their pharmacokinetic properties .

Activité Biologique

Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is primarily used in the treatment of HIV infection. As an o-pyrimidine derivative, abacavir exhibits significant biological activity, particularly in its ability to inhibit viral replication and its potential applications in oncology. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic implications of abacavir, supported by various studies and case analyses.

Abacavir functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV. Upon entering the body, abacavir is rapidly absorbed and metabolized to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication, effectively reducing the viral load in infected individuals.

Pharmacokinetics

The pharmacokinetic profile of abacavir is characterized by:

- Absorption : Rapid absorption with a mean bioavailability of approximately 83% following oral administration.

- Distribution : High lipophilicity allows for penetration across biological membranes, including the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via alcohol dehydrogenase (ADH) and uridine diphosphate-glucuronosyltransferases (UGT), producing inactive metabolites.

- Excretion : Less than 2% is excreted unchanged in urine .

Biological Activity in Oncology

Recent studies have highlighted abacavir's potential beyond antiviral activity, particularly its effects on cancer cells. For instance, research involving human medulloblastoma cell lines demonstrated that abacavir reduces cell proliferation and induces differentiation through the downregulation of telomerase activity. This effect is particularly significant as telomerase is often upregulated in cancer cells, contributing to their immortality.

Case Study: Medulloblastoma Cells

A study focusing on medulloblastoma cells revealed:

- Dose-Dependent Inhibition : Abacavir exposure resulted in a significant decrease in cell proliferation rates.

- Cell Cycle Arrest : Accumulation of cells in the G2/M phase was observed, indicating a halt in cell division.

- Induction of Senescence : Features of cellular senescence were noted post-treatment.

- Differentiation Markers : Increased expression of glial fibrillary acidic protein (GFAP) and synaptophysin (SYN) was detected, suggesting differentiation effects .

Comparative Efficacy Against HIV Strains

Abacavir has shown effectiveness against various HIV strains, including those resistant to other NRTIs. The ability of abacavir to penetrate central nervous system tissues further enhances its therapeutic profile for patients with neurological complications due to HIV .

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Medulloblastoma Cells | Dose-dependent reduction in proliferation; senescence | Potential use as an adjunct therapy in cancer |

| Pharmacokinetics | Rapid absorption; high bioavailability; CNS penetration | Effective for systemic and neurological HIV |

| Resistance Mechanisms | Active against resistant HIV strains | Broadens treatment options for resistant cases |

Propriétés

IUPAC Name |

6-N-cyclopropyl-9-[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN10O/c19-13-11(20)16(28-17(21)25-13)30-6-8-1-4-10(5-8)29-7-23-12-14(24-9-2-3-9)26-18(22)27-15(12)29/h1,4,7-10H,2-3,5-6,20H2,(H2,21,25,28)(H3,22,24,26,27)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETKMSKGQYJOPI-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5=C(C(=NC(=N5)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC5=C(C(=NC(=N5)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443421-69-9 | |

| Record name | o-Pyrimidine derivative abacavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-CYCLOPROPYL-9-((1R,4S)-4-(((2,5-DIAMINO-6-CHLOROPYRIMIDIN-4-YL)OXY)METHYL)CYCLOPENT-2-EN-1-YL)-9H-PURINE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YR0EYX97M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.